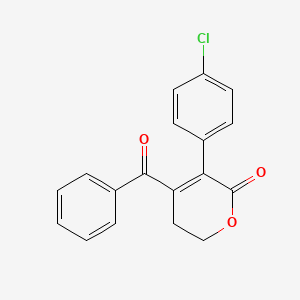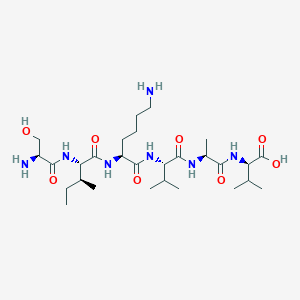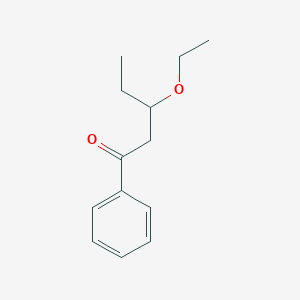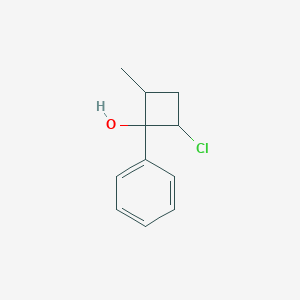
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a bromoethyl group attached to a cyclohexane ring with two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the bromination of a precursor compound. One common method is the bromination of 5,5-dimethylcyclohexane-1,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of substituted cyclohexane derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione depends on its specific application. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the ketone groups undergo electron transfer processes to form the corresponding reduced or oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
類似化合物との比較
Similar Compounds
2-Bromoethylbenzene: Similar in having a bromoethyl group but attached to a benzene ring instead of a cyclohexane ring.
5,5-Dimethylcyclohexane-1,3-dione: Lacks the bromoethyl group but shares the cyclohexane-1,3-dione core structure.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a bromoethyl group attached to a dioxolane ring, differing in the ring structure.
Uniqueness
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to the combination of the bromoethyl group and the cyclohexane-1,3-dione core. This structure imparts specific reactivity and properties that are distinct from other similar compounds, making it valuable for targeted applications in synthesis and research.
特性
CAS番号 |
678176-90-4 |
|---|---|
分子式 |
C10H15BrO2 |
分子量 |
247.13 g/mol |
IUPAC名 |
2-(2-bromoethyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H15BrO2/c1-10(2)5-8(12)7(3-4-11)9(13)6-10/h7H,3-6H2,1-2H3 |
InChIキー |
COBPQBNILMUJQU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(C(=O)C1)CCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)

![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)



![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)

![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)

![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
